Ethyl 2-amino-5-bromothiazole-4-carboxylate
Overview
Description
Ethyl 2-amino-5-bromothiazole-4-carboxylate is an organic synthetic reagent . It is used for the preparation of anticonvulsants . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-5-bromothiazole-4-carboxylate is C6H7BrN2O2S . The crystal structure of the compound is monoclinic, with a = 11.2669 (5) Å, b = 8.3859 (3) Å, c = 19.4047 (8) Å, β = 95.207 (2)° .Physical And Chemical Properties Analysis
Ethyl 2-amino-5-bromothiazole-4-carboxylate is a solid at room temperature . Its molecular weight is 251.1 . The compound is stored in a refrigerator .Scientific Research Applications
Synthesis Methods and Chemical Properties
Improved Synthesis Techniques : Ethyl 2-amino-thiazole-4-carboxylate has been synthesized via solvent-free methods with thiourea and ethyl bromopyruvate. Further processing with DMSO and sodium nitrite at high temperatures results in the formation of ethyl 2-bromothiazole-4-carboxylate. This synthesis route is noteworthy for its precise structural and purity outcomes (Zhou Zhuo-qiang, 2009).
Novel Synthesis via Ultrasonic and Thermal Methods : Ethyl 2-bromo-1,3-thiazole-5-carboxylate has been utilized in the innovative synthesis of 2-amino-1,3-thiazole-5-carboxylates. This process involves ultrasonic and thermally mediated nucleophilic displacement of bromide, demonstrating a unique approach to synthesis (Luke A. Baker & Craig M. Williams, 2003).
Application in Corrosion Inhibition : Studies have shown that derivatives of ethyl 2-amino-thiazole carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, are effective corrosion inhibitors for mild steel, particularly in industrial pickling processes. This application is significant for its high efficiency and potential industrial implications (P. Dohare et al., 2017).
Applications in Pharmaceutical and Chemical Research
Synthesis of Antimicrobial Derivatives : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a significant derivative of the thiazole group, has been modified and synthesized for antimicrobial studies. The synthesized derivatives show activity against various bacteria and fungi, indicating potential pharmaceutical applications (N. Desai et al., 2019).
Study of Molecular Mechanisms in Cancer Therapies : Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have been studied for their role in mitigating drug resistance in cancer cells. These compounds are significant for their potential in enhancing the efficacy of existing cancer therapies (S. Das et al., 2009).
Development of Corrosion Inhibitors : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been investigated as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. Its effectiveness in forming a protective film on metal surfaces highlights its utility in corrosion prevention (K. Raviprabha & R. Bhat, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGNDRMYYDZGFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361641 | |
Record name | ethyl 2-amino-5-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-bromothiazole-4-carboxylate | |
CAS RN |
61830-21-5 | |
Record name | ethyl 2-amino-5-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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